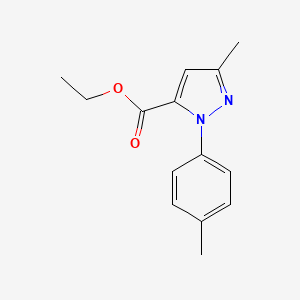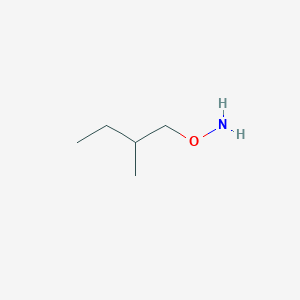
Pyridin-2-ylmethyl-3-(Cyclopropylmethoxy)pyrrolidin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a carboxylate ester group, which is commonly found in a wide range of bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyridine and pyrrolidine rings can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitrogen atom in the pyridine and pyrrolidine rings could contribute to the polarity of the molecules .Wissenschaftliche Forschungsanwendungen
- Pyrrolo[1,2-a]pyrimidine dienen als wichtige heterocyclische Grundgerüste in Pharmazeutika und Agrochemikalien. Bemerkenswert ist, dass Medikamente wie Lipitor, Sutent und Molindon Pyrrol-basierte Motive enthalten. Forscher erforschen die Synthese neuer Derivate, um die Wirksamkeit, Selektivität und Sicherheitsprofile von Medikamenten zu verbessern .
Medizinische Chemie und Arzneimittelentwicklung
Zusammenfassend lässt sich sagen, dass Pyrrolo[1,2-a]pyrimidine in verschiedenen Bereichen vielversprechend sind, von der Arzneimittelentwicklung bis hin zur Materialwissenschaft. Ihre einzigartigen Eigenschaften machen sie zu wertvollen Bausteinen für innovative Forschung und Anwendungen . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie uns gerne!
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-11-13-3-1-2-7-16-13)17-8-6-14(9-17)19-10-12-4-5-12/h1-3,7,12,14H,4-6,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOBFXXBSQPETP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

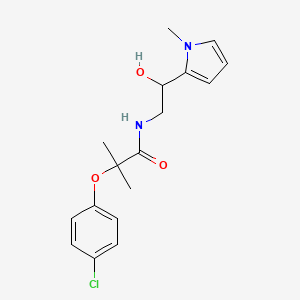


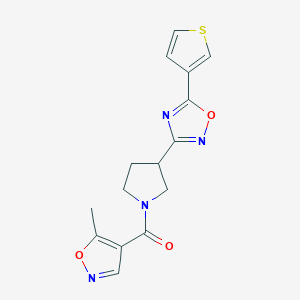
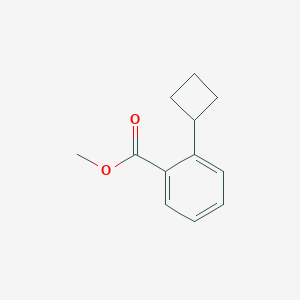

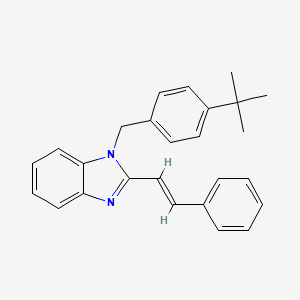
![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)

